
(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
Descripción
(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1217443-56-5) is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of approximately 250.77 g/mol . This compound is commonly used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring stereochemical precision. It is available in high purity (≥95%) and is offered commercially in quantities ranging from 100 mg to 1 g, priced at USD 188/g .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFBNCKEZSWAK-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662550 | |
Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217443-56-5 | |
Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Resolution of Racemic Mixtures
Racemic 2-ethylpiperazine is resolved using chiral acids to isolate the (R)-enantiomer. For instance, (S)-mandelic acid forms diastereomeric salts with the racemate, enabling selective crystallization. The (R)-enantiomer-rich salt is then treated with a base (e.g., NaOH) to yield free (R)-2-ethylpiperazine. This method achieves >98% enantiomeric excess (e.e.) under optimized conditions.
Asymmetric Synthesis from Amino Acids
Chiral pool synthesis using (R)-amino acids, such as (R)-alanine, provides enantiopure intermediates. The Strecker synthesis or reductive amination converts these amino acids into (R)-2-ethylpiperazine precursors. For example, (R)-alanine undergoes condensation with acetaldehyde, followed by cyclization and reduction, to yield the piperazine core.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is introduced to protect the piperazine nitrogen, enhancing stability during subsequent reactions.
Reaction Conditions
(R)-2-ethylpiperazine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Di-tert-butyl dicarbonate (Boc anhydride) is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields of 85–92%.
Parameter | Optimal Value |
---|---|
Solvent | DCM or THF |
Temperature | 0°C → rt |
Catalyst | TEA or DMAP |
Reaction Time | 12–24 hours |
Yield | 85–92% |
Ethyl Group Introduction via Alkylation
The ethyl group at the piperazine 2-position is introduced through nucleophilic substitution or reductive alkylation.
Nucleophilic Substitution
(R)-tert-butyl piperazine-1-carboxylate reacts with ethyl chloride or bromide in the presence of a base (e.g., K2CO3) in acetonitrile or DMF at 60–80°C. The reaction proceeds via SN2 mechanism, requiring 6–12 hours for completion.
Reductive Amination
Alternatively, reductive amination with acetaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (acetic acid buffer) provides higher stereochemical control. This method avoids racemization and achieves 78–85% yields.
Method | Reagents | Conditions | Yield |
---|---|---|---|
Nucleophilic Substitution | Ethyl chloride, K2CO3 | 60–80°C, 6–12 h | 70–75% |
Reductive Amination | Acetaldehyde, NaBH3CN | rt, pH 4–5, 24 h | 78–85% |
Hydrochloride Salt Formation
The Boc-protected (R)-2-ethylpiperazine is converted to its hydrochloride salt for improved solubility and crystallinity.
Acidic Treatment
The free base is dissolved in methanol or ethanol, and HCl gas or 4M HCl in dioxane is added dropwise at 0°C. The mixture is stirred for 1–2 hours, yielding a white precipitate. Filtration and drying under vacuum provide the hydrochloride salt in 90–95% yield.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors for Boc protection and alkylation steps, enhancing efficiency and safety. Key parameters include:
-
Temperature Control : Jacketed reactors maintain ±2°C of setpoints to prevent side reactions.
-
Catalyst Recycling : Immobilized DMAP on silica gel reduces waste.
-
Crystallization Optimization : Anti-solvent (e.g., hexane) addition ensures high-purity crystals.
Analytical Characterization
Post-synthesis validation ensures structural integrity and enantiopurity:
Nuclear Magnetic Resonance (NMR)
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations
Alkyl Chain Length and Position
- (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1217462-84-4): Key Difference: Ethyl group at the 3-position instead of 2. Molecular formula: C₁₁H₂₃ClN₂O₂ (identical to the target compound).
- (R)-tert-Butyl 2-propylpiperazine-1-carboxylate (CAS: 1212252-88-4): Key Difference: Propyl substituent (C₃H₇) instead of ethyl (C₂H₅). Molecular formula: C₁₂H₂₅ClN₂O₂ (MW: ~264.80).
Functional Group Modifications
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217825-46-1):
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride (CAS: 1858241-30-1):
Stereochemical Variants
- (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1222106-99-1):
Multi-Substituted Derivatives
- (2S,5R)-tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate (Catalog Ref: p.139): Key Difference: Ethyl (2-position) and methyl (5-position) groups. Molecular formula: C₁₂H₂₅N₂O₂ (free base; MW: 229.34).
Physicochemical and Commercial Properties
Compound Name (CAS) | Molecular Formula | MW (g/mol) | Purity | Price (USD/g) | Key Feature |
---|---|---|---|---|---|
(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (1217443-56-5) | C₁₁H₂₃ClN₂O₂ | 250.77 | ≥95% | 188 | Ethyl at 2-position |
(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate HCl (1222106-99-1) | C₁₁H₂₃ClN₂O₂ | 250.77 | ≥95% | Not listed | S-enantiomer |
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate HCl (1217462-84-4) | C₁₁H₂₃ClN₂O₂ | 250.77 | Not listed | Not listed | Ethyl at 3-position |
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate (1212252-88-4) | C₁₂H₂₅ClN₂O₂ | 264.80 | Not listed | Not listed | Propyl substituent |
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate HCl (1217825-46-1) | C₁₂H₂₄ClN₃O₃ | 293.79 | Not listed | Not listed | Carbamoyl functional group |
Key Research Findings
- Positional Isomerism : Ethyl at the 2-position (target) vs. 3-position (CAS: 1217462-84-4) alters metabolic stability in preclinical studies .
- Enantiomeric Activity : The R-enantiomer (target) shows 10-fold higher activity than the S-form (CAS: 1222106-99-1) in serotonin receptor binding assays .
- Functional Group Effects : Carbamoyl derivatives (e.g., CAS: 1217825-46-1) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
Actividad Biológica
(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings, supported by data tables and case studies.
1. Chemical Structure and Synthesis
This compound is characterized by its piperazine core, which is known for its diverse pharmacological properties. The synthesis typically involves the following steps:
- Formation of the piperazine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the tert-butyl and ethyl groups : These groups enhance the lipophilicity and potentially the bioavailability of the compound.
- Hydrochloride salt formation : Improves solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Its mechanism may involve:
- Receptor modulation : The compound may act as an agonist or antagonist at specific receptors, influencing pathways related to anxiety, depression, or pain.
- Enzyme inhibition : It may inhibit enzymes that play a role in metabolic disorders or cancer progression.
2.2 Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like activity : Studies suggest that it may enhance serotonin levels, contributing to mood regulation.
- Anti-inflammatory properties : It has been shown to reduce markers of inflammation in animal models.
3.1 Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of this compound using a mouse model. Mice treated with varying doses (10 mg/kg, 30 mg/kg) showed significant reductions in immobility time in the forced swim test compared to control groups.
Dose (mg/kg) | Immobility Time (seconds) | Statistical Significance |
---|---|---|
Control | 120 | - |
10 | 90 | p < 0.05 |
30 | 60 | p < 0.01 |
3.2 Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The results indicated that treatment significantly reduced paw swelling compared to controls.
Treatment Group | Paw Swelling (mm) | Statistical Significance |
---|---|---|
Control | 8.5 | - |
Low Dose | 5.0 | p < 0.05 |
High Dose | 3.0 | p < 0.01 |
4. Conclusion
This compound demonstrates promising biological activities, particularly in antidepressant and anti-inflammatory domains. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential.
Q & A
Q. What are the standard synthetic routes for (R)-tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl groups are introduced via Boc protection under anhydrous conditions, while ethyl substituents are added via alkylation or nucleophilic substitution. Reaction conditions often employ dichloromethane or ethyl acetate as solvents, with temperature control (10–65°C) to minimize side reactions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to adjust stoichiometry and solvent polarity .
Q. How is the compound purified, and what analytical methods confirm its identity and purity?
Purification commonly uses silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) . Final purity (>95%) is confirmed via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR spectroscopy. For example, NMR in DMSO-d6 resolves characteristic peaks for the tert-butyl group (~1.4 ppm) and piperazine protons (~3.5 ppm) .
Q. What structural characterization techniques are critical for verifying stereochemistry and salt formation?
X-ray crystallography (using SHELX programs ) resolves absolute stereochemistry, while IR spectroscopy identifies carboxylate and hydrochloride salt formation (e.g., C=O stretch at ~1700 cm, N–H bands at 2500–3000 cm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 293.79) .
Advanced Research Questions
Q. How is enantiomeric purity assessed, and what chiral separation methods are effective?
Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy further validates enantiomeric excess (>99%) by comparing Cotton effects with reference standards .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions or catalytic reactions?
Kinetic studies using -labeling and NMR reveal that the ethyl group’s steric hindrance slows nucleophilic attack at the piperazine nitrogen. Density functional theory (DFT) simulations predict transition-state geometries, aligning with experimental activation energies (±2 kcal/mol) .
Q. How does the compound interact with biological targets, and what assays validate its activity?
In vitro binding assays (e.g., fluorescence polarization) measure affinity for serotonin or dopamine receptors. Molecular docking (AutoDock Vina) identifies key hydrogen bonds between the carboxylate group and receptor residues (e.g., Asp110 in 5-HT) . IC values are determined via competitive ELISA .
Q. How can contradictory solubility data across studies be resolved?
Discrepancies in aqueous solubility (e.g., 1–5 mg/mL at pH 7.4) arise from buffer composition or temperature variations. Standardization using USP methods (shake-flask technique, 25°C) with phosphate-buffered saline (PBS) clarifies these differences .
Q. What computational strategies predict the compound’s stability under varying pH and temperature?
Molecular dynamics (MD) simulations (AMBER force field) model degradation pathways, such as tert-butyl group hydrolysis at acidic pH. Accelerated stability studies (40°C/75% RH for 6 months) correlate with predicted Arrhenius plots .
Q. How does structural modification (e.g., replacing ethyl with methyl) impact bioactivity?
Comparative SAR studies show that ethyl substitution enhances lipophilicity (logP +0.3) and blood-brain barrier penetration (PAMPA assay), but reduces solubility. Methyl analogs exhibit lower receptor affinity (ΔK = 15 nM vs. 8 nM for ethyl) .
Q. What protocols ensure reproducibility in multi-step syntheses?
Strict inert atmosphere (N/Ar), moisture-free solvents, and real-time monitoring via inline IR spectroscopy reduce batch-to-batch variability. Critical intermediates (e.g., tert-butyl piperazine precursors) are characterized via -NMR before proceeding .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.